molecular formula C19H19ClN2O2 B11701616 7-chloro-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-chloro-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11701616
M. Wt: 342.8 g/mol
InChI Key: SZWUPBDKEIMVJS-UHFFFAOYSA-N
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Description

7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a chloro group, a methylpropionyl group, and a phenyl group, which contribute to its distinct chemical and pharmacological properties.

Preparation Methods

The synthesis of 7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable benzodiazepine precursor with 2-methylpropionyl chloride in the presence of a base, followed by chlorination to introduce the chloro group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other benzodiazepine derivatives and as a model compound for studying reaction mechanisms.

    Biology: Researchers use this compound to study its effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of 7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, which results in hyperpolarization of neurons and decreased neuronal excitability.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these compounds, 7-CHLORO-4-(2-METHYLPROPANOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has unique structural features that may result in different pharmacokinetic and pharmacodynamic properties. For example, the presence of the chloro group and the methylpropionyl group can influence its binding affinity to the GABA receptor and its metabolic stability.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

7-chloro-4-(2-methylpropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H19ClN2O2/c1-12(2)19(24)22-11-17(23)21-16-9-8-14(20)10-15(16)18(22)13-6-4-3-5-7-13/h3-10,12,18H,11H2,1-2H3,(H,21,23)

InChI Key

SZWUPBDKEIMVJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Cl

Origin of Product

United States

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